molecular formula C26H30N2O6 B2679227 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid CAS No. 2171516-04-2

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid

Cat. No. B2679227
CAS RN: 2171516-04-2
M. Wt: 466.534
InChI Key: DCFHNPVQWONTBO-UHFFFAOYSA-N
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Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups. It also contains a carboxylic acid group and an isobutyl carbonyl group .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the diazepane ring. The Fmoc group is likely to contribute significant steric bulk .


Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, such as with piperidine or DBU . The carboxylic acid group can react with bases to form salts, and with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with Fmoc groups tend to be solid at room temperature .

Scientific Research Applications

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s being used in the context of peptide synthesis, the Fmoc group would serve to protect amine groups until they are ready to be deprotected and react .

Safety and Hazards

As with all chemicals, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on the compound’s properties, but one should always avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing new protecting groups or improving the methods for synthesizing and deprotecting Fmoc-protected amino acids .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-8-14-28(22(15-27)23(29)30)25(32)33-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFHNPVQWONTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid

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